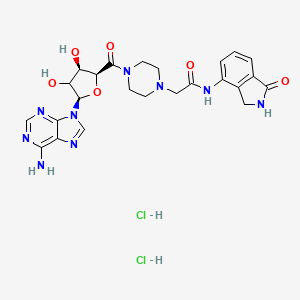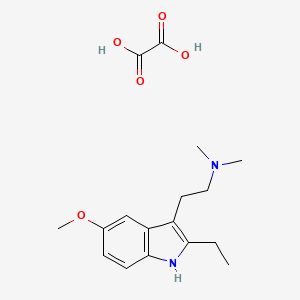
Alimemazine D6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alimemazine D6: is a deuterium-labeled derivative of Alimemazine, a phenothiazine derivative. Alimemazine is primarily used as an antihistamine to prevent and relieve allergic conditions such as pruritus and urticaria . The deuterium labeling in this compound makes it particularly useful in scientific research, especially in pharmacokinetic studies.
Mechanism of Action
Target of Action
Alimemazine D6, also known as Trimeprazine, is primarily targeted towards histamine receptors in the body . Histamine is a natural substance produced by the body during allergic reactions . This compound acts as an antihistamine agent, preventing and relieving allergic conditions which cause pruritus (itching) and other allergic skin conditions, including urticaria .
Mode of Action
This compound competes with free histamine for binding at histamine receptor sites . This antagonizes the effects of histamine on histamine receptors, leading to a reduction of the negative symptoms brought on by histamine histamine-receptor binding . It also works directly on the brain to help you feel more relaxed .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histamine signaling pathway. By blocking histamine receptors, this compound prevents histamine from exerting its effects, thereby alleviating symptoms of allergic reactions .
Pharmacokinetics
Like other antihistamines, it is likely to be metabolized in the liver and excreted via the kidneys . These properties can impact the bioavailability of the drug, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of symptoms brought on by histamine histamine-receptor binding . This includes relief from conditions such as pruritus (itching) and urticaria (some allergic skin reactions) . It also has a sedative effect, helping individuals feel more relaxed .
Action Environment
These can include factors such as age, sex, body weight, metabolic rate, state of health, and presence of other medications . Understanding these factors can guide the choice of appropriate drug and dose for individual patients .
Biochemical Analysis
Biochemical Properties
Alimemazine D6, like its non-deuterated counterpart, is known to interact with histamine H1 receptors . It competes with free histamine for binding at these receptor sites . This antagonizes the effects of histamine on H1-receptors, leading to a reduction of the negative symptoms brought on by histamine H1-receptor binding .
Cellular Effects
This compound’s primary cellular effect is its ability to prevent and relieve allergic conditions which cause pruritus (itching) and other allergic skin conditions, including urticaria . This is achieved through its antagonistic action on histamine H1 receptors .
Molecular Mechanism
The molecular mechanism of this compound involves its competition with histamine for binding at H1-receptor sites . By binding to these receptors, this compound prevents histamine from exerting its effects, thereby reducing the symptoms associated with histamine H1-receptor activation .
Temporal Effects in Laboratory Settings
It is known that the non-deuterated form, Alimemazine, has an elimination half-life of approximately 4.78 ± 0.59 hours .
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: Alimemazine D6 is synthesized by incorporating deuterium into the Alimemazine molecule. The process involves the substitution of hydrogen atoms with deuterium atoms. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The production is carried out under controlled conditions to maintain the integrity of the deuterium labeling .
Chemical Reactions Analysis
Types of Reactions: Alimemazine D6 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Various substitution reactions can occur, especially at the phenothiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated and nucleophilic substitution products.
Scientific Research Applications
Alimemazine D6 is extensively used in scientific research due to its deuterium labeling. Some of its applications include:
Pharmacokinetic Studies: Used as an internal standard in mass spectrometry to study the pharmacokinetics of Alimemazine.
Drug Development: Helps in understanding the metabolism and bioavailability of Alimemazine.
Clinical Trials: Used in clinical trials to monitor the drug levels in biological samples.
Analytical Chemistry: Employed in the development and validation of analytical methods for Alimemazine
Comparison with Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Trifluoperazine: A phenothiazine derivative used to treat schizophrenia.
Promethazine: A phenothiazine derivative used as an antihistamine and antiemetic.
Uniqueness of Alimemazine D6:
Deuterium Labeling: The incorporation of deuterium makes this compound unique, as it allows for more precise pharmacokinetic studies.
Antihistamine Properties: While similar compounds may have antipsychotic or antiemetic properties, this compound is primarily used for its antihistamine effects.
Properties
IUPAC Name |
2-methyl-3-phenothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2S/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20/h4-11,14H,12-13H2,1-3H3/i2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHLYYDVIOPZBE-XERRXZQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC(C)CN1C2=CC=CC=C2SC3=CC=CC=C31)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B1139076.png)

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)







![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)



